REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([NH:6][C:7]1[C:16]2[C:11](=[C:12]([NH:17][C:18](OCC)=[O:19])[CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)=[O:5])[CH3:2]>[Zn].O>[CH:14]1[CH:13]=[C:12]([N:17]=[C:18]=[O:19])[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([N:6]=[C:4]=[O:3])[C:16]=2[CH:15]=1.[NH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)NC1=CC=CC2=C(C=CC=C12)NC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
350 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A pressure of 1 millibar to 3 millibars was maintained in the separating reactor
|
Type
|
CUSTOM
|
Details
|
condensed
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=CC=C2N=C=O)C(=C1)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([NH:6][C:7]1[C:16]2[C:11](=[C:12]([NH:17][C:18](OCC)=[O:19])[CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)=[O:5])[CH3:2]>[Zn].O>[CH:14]1[CH:13]=[C:12]([N:17]=[C:18]=[O:19])[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([N:6]=[C:4]=[O:3])[C:16]=2[CH:15]=1.[NH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)NC1=CC=CC2=C(C=CC=C12)NC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
350 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A pressure of 1 millibar to 3 millibars was maintained in the separating reactor
|
Type
|
CUSTOM
|
Details
|
condensed
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=CC=C2N=C=O)C(=C1)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([NH:6][C:7]1[C:16]2[C:11](=[C:12]([NH:17][C:18](OCC)=[O:19])[CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)=[O:5])[CH3:2]>[Zn].O>[CH:14]1[CH:13]=[C:12]([N:17]=[C:18]=[O:19])[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([N:6]=[C:4]=[O:3])[C:16]=2[CH:15]=1.[NH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)NC1=CC=CC2=C(C=CC=C12)NC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
350 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A pressure of 1 millibar to 3 millibars was maintained in the separating reactor
|
Type
|
CUSTOM
|
Details
|
condensed
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=CC=C2N=C=O)C(=C1)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |